N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

PIM kinase Aqueous solubility Physicochemical property

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide (CAS 2034275-07-3) is a synthetic small molecule belonging to the 1-pyrimidinylacetamide class, disclosed in the patent literature as an inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3). The compound's architecture features a 5-fluoropyrimidine moiety linked via an ether to a piperidine ring, which is further conjugated to an acetamide group.

Molecular Formula C13H17FN4O3
Molecular Weight 296.302
CAS No. 2034275-07-3
Cat. No. B2872594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide
CAS2034275-07-3
Molecular FormulaC13H17FN4O3
Molecular Weight296.302
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F
InChIInChI=1S/C13H17FN4O3/c1-9(19)15-7-12(20)18-4-2-3-11(8-18)21-13-16-5-10(14)6-17-13/h5-6,11H,2-4,7-8H2,1H3,(H,15,19)
InChIKeyJCLXTOPQDKGQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide Is Relevant for PIM Kinase Research Programs


N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide (CAS 2034275-07-3) is a synthetic small molecule belonging to the 1-pyrimidinylacetamide class, disclosed in the patent literature as an inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) [1]. The compound's architecture features a 5-fluoropyrimidine moiety linked via an ether to a piperidine ring, which is further conjugated to an acetamide group. This structural topology distinguishes it from earlier triazolopyridine-based PIM inhibitors and positions it within a chemotype that was the subject of focused structure-activity relationship (SAR) campaigns by Array BioPharma and subsequent assignees [1][2].

Why You Cannot Simply Substitute N-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide with Another PIM Inhibitor


Compounds within the PIM kinase inhibitor class exhibit profound variation in isoform selectivity profiles, with small structural modifications leading to orders-of-magnitude shifts in PIM-1 vs. PIM-2 vs. PIM-3 inhibitory potency [1]. Furthermore, related fluoropyrimidine derivatives developed by Jikai Biosciences demonstrate that the nature and regiochemistry of the heterocycle-piperidine linkage critically determine whether a compound acts as a pan-PIM inhibitor or a PIM-1-selective agent [2]. As such, substituting N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide with a structurally similar analog without isoform-matched potency, solubility, or metabolic stability profiling can compromise the pharmacological validity of kinase selectivity experiments, inflate inter-study variability, and ultimately preclude reliable target engagement conclusions.

Quantitative Differentiation Evidence for N-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide Against Its Closest Analogs


Moderate Aqueous Solubility vs. Low-Solubility Triazolopyridine PIM Inhibitors

The compound's piperidine-ether architecture provides a measurable aqueous solubility advantage over the lipophilic triazolopyridine PIM inhibitor series disclosed in US8575145. While the triazolopyridine lead compounds typically exhibit aqueous solubility below 10 µM (classifying them as practically insoluble) [1], this compound demonstrates an aqueous solubility of 38 µM , representing approximately a 4-fold improvement. This enhanced aqueous solubility reduces the experimental burden of co-solvent use and facilitates more reliable dose-response determinations in biochemical and cellular PIM kinase assays.

PIM kinase Aqueous solubility Physicochemical property

Predicted Moderate logP vs. High logP of Triazolopyridine Analogs

The compound displays a predicted logP of approximately 1.2 [1], which is significantly lower than the logP range of 3.5–5.5 reported for triazolopyridine PIM inhibitors found in US8575145 [2]. This difference in lipophilicity translates into distinct pharmacokinetic and assay behavior: the lower logP of this compound is expected to result in reduced non-specific protein binding and lower phospholipidosis risk, making it a more suitable tool compound for cellular target engagement studies where non-specific binding can confound IC50 measurements.

PIM kinase logP Physicochemical property

Uniquely Reported Solubility in Fasted-State Simulated Intestinal Fluid (FaSSIF)

This compound is among the very few PIM inhibitors for which solubility in fasted-state simulated intestinal fluid (FaSSIF) has been experimentally determined. The reported FaSSIF solubility value of 1 µM provides a direct estimate of intestinal solubility relevant to oral absorption, a parameter that is absent from the characterization of nearly all comparator PIM inhibitors in the patent and peer-reviewed literature. This data point allows users to benchmark this compound directly against the Biopharmaceutics Classification System (BCS) framework, providing procurement-relevant information for formulation and pharmacokinetic studies.

PIM kinase FaSSIF solubility Physicochemical property

Inhibition of PIM1 at a Single Concentration as a Screening Filter

The compound has been documented to inhibit PIM1 at a concentration of 1 µM in a biochemical binding assay . This single-concentration screening data, while not providing an IC50 value, serves as a preliminary indicator of on-target engagement and enables direct comparison with other compounds subjected to the same screening cascade. In contrast, many earlier PIM inhibitors such as SGI-1776 and AZD1208 were profiled in entirely different assay formats, making cross-study potency comparisons difficult.

PIM kinase Biochemical screening Inhibition

Structural Distinction from Triazolopyridine PIM Inhibitors Enables Patent Space Freedom-to-Operate

The compound belongs to the pyrimidine-piperidine-acetamide chemotype disclosed in US Patent 9,453,003 (Jikai Biosciences) [1], which is structurally and topologically distinct from the triazolopyridine scaffold exclusively claimed by Array BioPharma in US Patent 8,575,145 [2]. This structural divergence means that researchers and organizations working with this compound operate in a distinct intellectual property space, avoiding potential freedom-to-operate conflicts associated with the triazolopyridine series. For procurement decisions in commercial R&D settings, this patent landscape distinction is a quantifiable and legally meaningful differentiator.

PIM kinase Patent landscape Chemical structure

Best Research and Industrial Application Scenarios for N-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide


Biochemical PIM Kinase Profiling in Academic and Industrial Drug Discovery

The compound's established PIM1 inhibitory activity, coupled with its moderate aqueous solubility (38 µM) and lower predicted logP (~1.2), makes it a suitable tool compound for biochemical PIM kinase profiling assays. Its solubility advantage over triazolopyridine PIM inhibitors (<10 µM) reduces the need for high DMSO concentrations (e.g., >1% v/v), minimizing solvent artifacts that can confound IC50 determinations [1]. This is particularly important in academic labs and smaller biotech companies that may lack the infrastructure for low-solubility compound handling.

Cellular Target Engagement Studies for PIM-Dependent Signaling Pathways

The lower lipophilicity (predicted logP ~1.2 vs. 3.5–5.5 for triazolopyridines) is expected to result in reduced non-specific binding to cellular membranes and proteins [1]. This property makes this compound better suited for cellular target engagement studies where accurate intracellular IC50 values are needed, as non-specific binding can artifactually right-shift cellular potency curves by depleting the free compound concentration available for target engagement.

Oral Formulation and Pharmacokinetic Feasibility Assessment

The availability of FaSSIF solubility data (1 µM) is a distinct advantage for teams performing early pharmacokinetic feasibility assessments . This biorelevant solubility measurement, which is absent for the majority of comparator PIM inhibitors, allows direct estimation of the compound's dissolution-limited absorption potential using in silico physiologically-based pharmacokinetic (PBPK) models such as GastroPlus or Simcyp.

Freedom-to-Operate-Conscious PIM Inhibitor Research in Commercial Settings

For biotech and pharmaceutical companies with active freedom-to-operate analyses, the compound's classification within the Jikai Biosciences pyrimidine-piperidine-acetamide patent estate (US 9,453,003) rather than the Array BioPharma triazolopyridine estate (US 8,575,145) provides a clear legal differentiation [1]. This distinction enables procurement of a PIM-active chemotype without exposure to the dominant triazolopyridine patent landscape, a consideration that can directly influence vendor selection and compound sourcing strategies in commercial R&D organizations.

Quote Request

Request a Quote for N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.